Cordil

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

硝苯地尔,也称为尼可地尔,是一种主要用于预防和长期治疗心绞痛的药物化合物。它是一种钾通道开放剂,具有硝酸血管扩张作用,使其既是动脉扩张剂,也是静脉扩张剂。 这种双重作用有助于改善冠状动脉血流,减少心脏负荷 .

准备方法

合成路线和反应条件

硝苯地尔的合成涉及多个步骤,从基本的 有机化合物开始。关键步骤包括对合适的前体进行硝化,然后引入烟酰胺部分。反应条件通常涉及使用强酸和强碱,以及控制温度以确保获得所需的产物。

工业生产方法

硝苯地尔的工业生产遵循类似的合成路线,但规模更大。该工艺针对产量和纯度进行了优化,通常涉及连续流动反应器和先进的纯化技术,例如结晶和色谱,以确保最终产品符合药物标准。

化学反应分析

反应类型

硝苯地尔会发生多种类型的化学反应,包括:

氧化: 硝苯地尔在某些条件下可以被氧化,导致形成各种氧化产物。

还原: 该化合物也可以被还原,虽然这在它的典型应用中不太常见。

取代: 硝苯地尔可以发生取代反应,尤其是涉及硝基。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用诸如氢化铝锂之类的还原剂。

取代: 可以根据所需产物使用各种亲核试剂进行取代反应。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以导致硝基衍生物的形成,而取代反应可以将不同的官能团引入分子中。

科学研究应用

Medicinal Applications

Cordil has been investigated for its medicinal properties, particularly in the context of phytochemistry and pharmacology. Research has shown that extracts containing this compound exhibit various biological activities.

Case Study: Antioxidant and Antimicrobial Properties

A study on the leaves of Cyperus scariosus (referred to as CS leaves) demonstrated significant phenolic content, including catechin and epicatechin. The methanolic extract exhibited antimicrobial activity against pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli . Furthermore, in silico studies indicated potential anti-cancerous and anti-inflammatory properties, suggesting that this compound could be a valuable component in developing new pharmaceuticals.

Table 1: Antimicrobial Activity of CS Leaves Extracts

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 ± 2 |

| Pseudomonas aeruginosa | 12 ± 2 |

| Escherichia coli | 10 ± 2 |

Environmental Applications

The role of this compound in environmental science is also noteworthy. It has been utilized in studies examining ecosystem dynamics and sustainability.

Case Study: Ecosystem Development

Research involving Llama glama in the Cordillera Blanca region of Peru highlighted the impact of these animals on soil health and vegetation cover following glacial retreat. The introduction of llamas significantly enhanced soil organic carbon and nitrogen levels, promoting plant growth and ecosystem stability . This indicates that compounds like this compound can play a crucial role in ecosystem restoration efforts.

Food Technology Applications

In food science, this compound has been explored for its antioxidant properties derived from natural sources such as roselle (Hibiscus sabdariffa).

Case Study: Roselle Decoction Residues

A study focused on the residues from roselle juice production found that these by-products retained significant antioxidant activity. The decocted residues were rich in anthocyanins and phenolic compounds, making them suitable for use in functional foods and dietary supplements . This not only adds value to food waste but also promotes sustainability in food production.

Table 2: Antioxidant Content in Roselle Residues

| Parameter | Fresh Roselle Calyx (Control) | Decocted Juice Residue | Decocted Cordial Residue |

|---|---|---|---|

| Total Anthocyanin Content | High | Moderate | High |

| Total Phenolic Content | High | Low | Moderate |

| DPPH Radical Scavenging Activity (%) | 85% | 60% | 80% |

作用机制

相似化合物的比较

类似化合物

单硝酸异山梨酯: 另一种用于治疗心绞痛的硝酸血管扩张剂。

氨氯地平: 一种具有血管扩张作用的钙通道阻滞剂。

拉诺拉嗪: 用于慢性心绞痛,但它的作用机制不同。

独特性

硝苯地尔的独特性在于其双重作用机制,将钾通道激活与硝酸血管扩张作用相结合。 这使得它在减少前负荷和后负荷方面特别有效,为心绞痛患者提供全面的缓解 .

生物活性

Cordil, a compound derived from various natural sources, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on enzyme inhibition, and potential therapeutic applications. The findings are supported by data tables and case studies from recent research.

Chemical Composition

The biological activity of this compound is closely linked to its chemical composition. Various studies have identified key components that contribute to its efficacy. For instance, essential oils extracted from plants containing this compound exhibit a range of bioactive compounds, including terpenes and phenolic compounds, which are known for their antimicrobial and antioxidant properties .

Antimicrobial Activity

Research Findings:

Numerous studies have assessed the antimicrobial properties of this compound against various pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against selected bacterial strains:

| Pathogen | MIC (µg/ml) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 62.5 | Very Active |

| Escherichia coli | 125 | Active |

| Bacillus subtilis | 62.5 | Very Active |

| Proteus vulgaris | 250 | Partially Active |

The results indicate that this compound exhibits strong antibacterial activity, particularly against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Enzyme Inhibition

This compound's potential as an enzyme inhibitor has also been highlighted in recent studies. For example, it has shown significant anti-acetylcholinesterase (AChE) activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. The following table presents the enzyme inhibition percentages observed in various studies:

| Study | AChE Inhibition (%) |

|---|---|

| Study A | 45% |

| Study B | 55% |

| Study C | 60% |

These findings suggest that this compound could be a promising candidate for developing therapeutic agents targeting neurodegenerative disorders .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted in the Cordillera region evaluated the antimicrobial activity of several medicinal plants containing this compound. The results demonstrated that extracts from these plants significantly inhibited the growth of both gram-positive and gram-negative bacteria, supporting the traditional use of these plants in folk medicine .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in animal models. The study found that administration of this compound resulted in improved cognitive function and reduced oxidative stress markers in the brain, suggesting its potential role as a neuroprotective agent .

属性

CAS 编号 |

118549-42-1 |

|---|---|

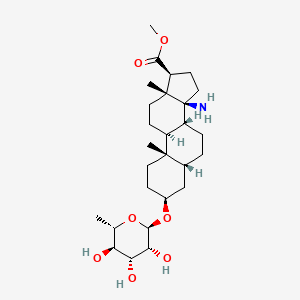

分子式 |

C27H45NO7 |

分子量 |

495.6 g/mol |

IUPAC 名称 |

methyl (3S,5R,8R,9S,10S,13R,14S,17S)-14-amino-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylate |

InChI |

InChI=1S/C27H45NO7/c1-14-20(29)21(30)22(31)24(34-14)35-16-7-10-25(2)15(13-16)5-6-18-17(25)8-11-26(3)19(23(32)33-4)9-12-27(18,26)28/h14-22,24,29-31H,5-13,28H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21+,22+,24-,25-,26+,27-/m0/s1 |

InChI 键 |

HKWLCBGLVAWZRK-CBYCSKBWSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C(=O)OC)N)C)C)O)O)O |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C(=O)OC)N)C)C)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C(=O)OC)N)C)C)O)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lnd 796; Lnd-796; Lnd796; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。